Hydrogen-Bond Donor Count: 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol vs. N‑Methylpiperazine Analog
1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol possesses two hydrogen-bond donors (the cyclohexanol –OH and the unsubstituted piperazine NH) [1]. In contrast, the N‑methylpiperazine analog 1-((4-methylpiperazin-1-yl)methyl)cyclohexan-1-ol exhibits only one HBD because the piperazine NH is replaced by an N‑CH3 group . This difference is critical when designing ligands that must donate two hydrogen bonds for target recognition or when balancing aqueous solubility against passive membrane permeability [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol: HBD = 1 |
| Quantified Difference | ΔHBD = 1 (target offers one additional H-bond donor) |
| Conditions | Computed property (PubChem / ChemAxon descriptors) |
Why This Matters
Procurement decisions for building blocks intended for medicinal chemistry campaigns should account for HBD count, as it directly influences the compound's ability to engage biological targets that require dual hydrogen-bond donation, thereby reducing the need for subsequent synthetic modification.
- [1] PubChem. (2026). Compound Summary for CID 53337916, 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1499437-14-7 View Source
- [2] Mattson, R. J., & Catt, J. D. (1993). Piperazinyl-and piperidinyl-cyclohexanols. European Patent EP 0 546 583 A1. Retrieved from https://data.epo.org/publication-server/rest/v1.2/patents/EP0546583NWA1/document.html View Source
